molecular formula C11H25NO3Si B3096275 Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate CAS No. 127680-32-4

Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate

Cat. No.: B3096275
CAS No.: 127680-32-4
M. Wt: 247.41 g/mol
InChI Key: FUMPDRVQQMHKOT-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate is a chiral amino acid derivative featuring an ethyl ester, a free amino group in the (S)-configuration, and a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group on the propanoate backbone. This compound serves as a critical intermediate in peptide synthesis and pharmaceutical research, where the TBDMS group enhances stability during synthetic steps while allowing selective deprotection under mild acidic conditions . Its structural versatility enables modifications for drug development, particularly in alkylating agents and radiopharmaceuticals .

Properties

IUPAC Name

ethyl (2S)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO3Si/c1-7-14-10(13)9(12)8-15-16(5,6)11(2,3)4/h9H,7-8,12H2,1-6H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMPDRVQQMHKOT-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO[Si](C)(C)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CO[Si](C)(C)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate typically involves the protection of the hydroxyl group of an amino acid derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Amino acid derivative+TBDMS-ClEthyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate\text{Amino acid derivative} + \text{TBDMS-Cl} \rightarrow \text{this compound} Amino acid derivative+TBDMS-Cl→Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective atmospheres and anhydrous conditions is crucial to prevent hydrolysis and other side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of deprotected amino acid derivatives or other functionalized products.

Scientific Research Applications

Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate involves the protection of the hydroxyl group, which prevents unwanted side reactions during synthetic processes. The TBDMS group is stable under a variety of conditions but can be selectively removed using specific reagents like TBAF. This selective protection and deprotection strategy allows for the precise manipulation of functional groups in complex molecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Ester Group Variations
  • Ethyl vs. Methyl Esters: Ethyl esters, as seen in the target compound, often exhibit improved lipophilicity compared to methyl esters, influencing membrane permeability in drug candidates. For example, methyl (S)-3-(4-((tert-butyldimethylsilyl)oxy)-3-nitrophenyl)-2-(picolinamido)propanoate (C21H31N3O5Si) uses a methyl ester, which may reduce steric hindrance but could limit solubility in hydrophobic environments .
Amino Group Modifications
  • Free Amino vs. Protected Amino Groups: The target compound retains a free amino group, enabling direct participation in peptide bond formation. In contrast, derivatives like ethyl (S)-2-(bis(tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)oxy)phenyl)propanoate employ tert-butoxycarbonyl (Boc) protection, which requires acidic deactivation but prevents undesired side reactions during synthesis .
Hydroxyl Protection Strategies
  • TBDMS vs. Other Protecting Groups: The TBDMS group in the target compound offers superior stability under basic conditions compared to benzyloxycarbonyl (Cbz) or methoxymethyl (MOM) protections. For instance, methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoate uses Boc protection for the amino group but lacks silyl ethers, limiting its utility in multi-step syntheses .

Substituent Effects on Pharmacological and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Protection Groups Applications References
Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate C12H25NO3Si* ~259.42 TBDMS-protected hydroxyl, ethyl ester TBDMS (hydroxyl) Peptide synthesis, alkylating drug intermediates
Methyl (S)-3-(4-((tert-butyldimethylsilyl)oxy)-3-nitrophenyl)-2-(picolinamido)propanoate C21H31N3O5Si 457.58 Nitrophenyl, picolinamido TBDMS (hydroxyl), picolinamido (amino) Pharmacological intermediates
Ethyl (S)-2-(bis(tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)oxy)phenyl)propanoate C29H47NO9Sn 672.40 Stannylphenyl, Boc-protected hydroxyl Boc (amino and hydroxyl) PET tracer synthesis
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate C11H14FNO2 207.24 4-fluorophenyl None Anticancer agents (e.g., Melphalan flufenamide)

*Calculated molecular formula based on structural analysis.

Key Observations:
  • TBDMS vs. Boc Protection :
    TBDMS ethers (e.g., in the target compound) are less prone to hydrolysis under basic conditions compared to Boc groups, which require trifluoroacetic acid for deprotection .
  • Fluorophenyl Substituents: Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate (C11H14FNO2) demonstrates enhanced bioavailability in alkylating drugs like Melphalan flufenamide, highlighting the role of fluorinated aryl groups in improving metabolic stability .
  • Stannyl Derivatives: Stannyl-containing compounds (e.g., C29H47NO9Sn) are pivotal in positron emission tomography (PET) tracer synthesis due to their radiolabeling compatibility .

Biological Activity

Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate, commonly referred to as (S)-TBS-Serine ethyl ester, is a derivative of β-hydroxy-α-amino acids. This compound is characterized by its unique structure, which includes an ethyl ester, an amino group, and a tert-butyldimethylsilyl (TBS) protecting group. Its biological activity is primarily linked to its role as a building block in peptide synthesis and its potential applications in medicinal chemistry.

Structural Characteristics

The presence of the TBS group enhances the compound's stability and solubility, facilitating its use in various chemical reactions. The structural formula can be represented as follows:

C9H19NO3Si\text{C}_9\text{H}_{19}\text{N}\text{O}_3\text{Si}

This compound serves as an important intermediate in synthesizing peptides that may exhibit therapeutic properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Attributes
Methyl 2-amino-3-hydroxybutanoateSimilar amino acid structureOften used in peptide synthesis
Ethyl 2-amino-3-methylbutanoateContains a methyl group instead of a silyl etherExhibits different solubility characteristics
2-Amino-3-(trimethylsilyloxy)propanoic acidDifferent silyl protecting groupUsed for different protective strategies in synthesis

This table highlights how this compound stands out due to its specific TBS protection and potential applications.

Case Studies and Research Findings

  • Cyclic Peptides : A case study demonstrated that cyclic peptides synthesized using this compound showed promising antitumor effects. The specific mechanism of action remains under investigation but suggests interactions with cellular pathways involved in tumor growth inhibition .
  • Chiral Scaffolds : Another study focused on the synthesis of chiral β-lactams using this compound as a precursor. The resulting compounds exhibited antimicrobial properties, indicating potential applications in antibiotic development .

Q & A

Q. What are the primary synthetic routes for Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate, and how is the TBDMS protecting group introduced?

The synthesis typically involves sequential protection, coupling, and reduction steps. For example:

  • Step 1 : A benzyloxycarbonyl (Cbz)-protected intermediate undergoes hydrogenolysis using Pd/C under H₂ to deprotect the amino group, yielding a free amine .
  • Step 2 : The TBDMS group is introduced via silylation prior to esterification or during intermediate steps. Stability of the TBDMS group requires anhydrous conditions and neutral to slightly acidic pH to prevent premature cleavage .

Q. How is the stereochemical integrity of the (2S)-configuration maintained during synthesis?

Chiral auxiliaries or enantioselective catalysis are employed. For instance, intermediates like (2S)-2-azaniumyl derivatives are synthesized using stereospecific reducing agents (e.g., NaBH₄/ZnCl₂ in THF at 60°C), which preserve the desired configuration. LC-MS and ¹H NMR are critical for verifying enantiopurity .

Intermediate Research Questions

Q. What analytical techniques are most effective for characterizing this compound?

  • LC-MS : Monitors reaction progress and purity (e.g., tR = 0.87 min, [M+H]<sup>+</sup> = 391.20) .
  • ¹H NMR : Confirms stereochemistry via coupling constants (e.g., δ = 0.08–0.88 ppm for TBDMS protons; J = 2.6–10.7 Hz for propanoate backbone) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1734 cm⁻¹ for esters) .

Q. How do reaction conditions impact yield and purity in multi-step syntheses?

Step Reagents/Conditions Yield Purity
HydrogenolysisPd/C, H₂, EtOAc, 2 h>100%*99%
ReductionNaBH₄/ZnCl₂, THF, 60°C, 1 h>100%*94%
*Yields >100% indicate residual solvent or impurities. Purity is prioritized over yield in intermediate steps.

Advanced Research Questions

Q. How can competing side reactions (e.g., racemization or TBDMS cleavage) be minimized during synthesis?

  • Racemization : Avoid basic conditions post-amine deprotection. Use low-temperature reactions (e.g., THF at 0–5°C) and non-nucleophilic bases .
  • TBDMS Stability : Limit exposure to protic solvents (e.g., MeOH) and acidic environments. Tetrabutylammonium fluoride (TBAF) is avoided until final deprotection .

Q. What strategies enable selective deprotection of the TBDMS group in the presence of other sensitive functionalities?

  • Fluoride-based reagents : Use buffered TBAF in THF/H₂O to cleave TBDMS without affecting esters or amides.
  • Kinetic Control : Adjust reaction time and temperature to favor TBDMS cleavage over other side reactions. For example, 1M TBAF at 0°C for 30 min selectively removes TBDMS while preserving ethyl esters .

Q. How is this compound utilized in the synthesis of bioactive molecules (e.g., antiviral prodrugs)?

this compound serves as a key intermediate in prodrugs like GS-7682, where the TBDMS-protected hydroxyl enhances metabolic stability. Subsequent steps involve coupling with nucleoside analogs or heterocyclic moieties .

Data Contradiction and Troubleshooting

Q. Why do some synthetic routes report >100% yields for intermediates?

This anomaly arises from residual solvents (e.g., EtOAc) or incomplete drying. Purity is assessed via LC-MS, and yields are recalculated post-purification .

Q. How should researchers address discrepancies in stereochemical outcomes between synthetic batches?

  • Chiral HPLC : Resolves enantiomers to identify racemization sources.
  • Mechanistic Studies : Compare reducing agents (e.g., NaBH₄ vs. LiAlH₄) to optimize stereoselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.